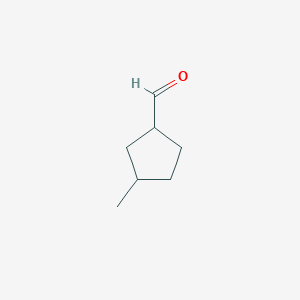

3-Methylcyclopentane-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylcyclopentane-1-carbaldehyde is a chemical compound with the CAS Number: 82879-57-0 . It has a molecular weight of 112.17 and its IUPAC name is 3-methylcyclopentanecarbaldehyde . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Methylcyclopentane-1-carbaldehyde is 1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

3-Methylcyclopentane-1-carbaldehyde has a molecular weight of 112.17 . It is a liquid at room temperature . It is stored at a temperature of -10 degrees Celsius .科学的研究の応用

Antiproliferative and Antimetastatic Activities

A novel synthesis involving β-carboline-based N-heterocyclic carbenes, including a process that could potentially involve 3-Methylcyclopentane-1-carbaldehyde or related structures, has demonstrated significant antiproliferative activity against human breast cancer and lung cancer cell lines. Specifically, compounds from this synthesis exhibited IC50 values less than 10 μM against MDA-MB-231 human breast cancer cells. These compounds induced G2/M phase cell cycle arrest and triggered apoptosis through the intrinsic apoptotic pathway, highlighting their potential in cancer treatment research (Dighe et al., 2015).

Synthesis and Chemical Transformations

Research into the chemistry of various carbaldehydes, which may include or relate to 3-Methylcyclopentane-1-carbaldehyde, has been highlighted for its applications in creating heterocyclic systems. This encompasses the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. The synthetic applications of these compounds have been illustrated, showcasing their versatility in chemical transformations (Hamama et al., 2018).

Enantioselective Synthesis

A multicatalytic cascade sequence has been developed for the asymmetric synthesis of functionalized cyclopentanones. This process uses a secondary amine and N-heterocyclic carbene catalysis to afford densely functionalized cyclopentanones with high enantioselectivities. This innovative one-pot synthesis approach from readily available starting materials represents a rapid and efficient method to obtain complex cyclopentanone derivatives, potentially including or related to 3-Methylcyclopentane-1-carbaldehyde (Lathrop & Rovis, 2009).

Photocycloaddition Reactions

The study of photocycloaddition of enamine-carbaldehydes, possibly including 3-Methylcyclopentane-1-carbaldehyde, has led to the regioselective synthesis of substituted 2-hydroxy-1,2,3,4-tetrahydropyridines. This research demonstrates the potential of such carbaldehydes in constructing complex heterocyclic structures through light-induced chemical transformations, highlighting the broad applicability of 3-Methylcyclopentane-1-carbaldehyde in synthetic organic chemistry (Tietz et al., 1983).

Safety and Hazards

将来の方向性

While specific future directions for 3-Methylcyclopentane-1-carbaldehyde are not available, research into similar compounds continues to be a vibrant field. For instance, a novel approach to produce biomass-derived gasoline involves the hydrolysis of 2,5-dimethylfuran (DMF) to produce 2,5-hexanedione followed by base-catalyzed intramolecular aldol condensation of this product to form 3-methylcyclopent-2-enone (MCP) .

特性

IUPAC Name |

3-methylcyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABTXHHYMKPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylcyclopentane-1-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)

![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)

![[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2835276.png)

![3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2835277.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxybenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2835279.png)